molecular formula C12H13Cl2N3O2 B12221047 N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B12221047
M. Wt: 302.15 g/mol
InChI Key: JPTBGIHCKDTFGU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions, reflecting its substitution pattern and functional groups. The molecular formula C₁₄H₁₅Cl₂N₃O₃ corresponds to a molecular weight of 343.20 g/mol , calculated from the atomic masses of its constituent elements. The SMILES notation O=C(NC1=CC(=C(C=C1)Cl)Cl)CC2NCCCN2C(=O) encodes its structure, highlighting the acetamide bridge between the dichlorophenyl ring and the 3-oxopiperazine moiety.

A detailed breakdown of its chemical identity is provided in Table 1.

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₅Cl₂N₃O₃
Molecular Weight 343.20 g/mol
SMILES O=C(NC1=CC(=C(C=C1)Cl)Cl)CC2NCCCN2C(=O)
Key Functional Groups Dichlorophenyl, acetamide, 3-oxopiperazine

The dichlorophenyl group introduces electron-withdrawing chlorine atoms at the 3- and 4-positions, enhancing the compound’s stability and influencing its electronic interactions with biological targets. The 3-oxopiperazine ring introduces a constrained cyclic amine structure, which modulates solubility and hydrogen-bonding capacity.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound builds upon decades of advancements in heterocyclic chemistry, particularly in the functionalization of piperazine and acetamide derivatives. Piperazine, a six-membered ring with two nitrogen atoms, has been a cornerstone of medicinal chemistry since the mid-20th century, with early applications in anthelmintic and antipsychotic agents. The introduction of oxo groups into piperazine frameworks emerged as a strategy to fine-tune pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.

The acetamide component derives from earlier work on N-(3,4-dichlorophenyl)acetamide (CAS 2150-93-8), a simpler analog studied for its herbicidal and antifungal activities. By appending a 3-oxopiperazine moiety to this scaffold, researchers aimed to enhance target specificity and biological efficacy, leveraging the piperazine ring’s ability to engage with enzymatic active sites through hydrogen bonding and π-π interactions.

Key synthetic milestones include the adoption of condensation reactions between dichlorophenyl amines and keto-acids, followed by cyclization using dehydrating agents to form the piperazine ring. Modern industrial methods employ continuous flow systems to optimize reaction efficiency, as highlighted in recent process chemistry studies.

Structural Relationship to Piperazine-Based Pharmaceuticals

This compound shares structural motifs with several clinically relevant piperazine-containing drugs (Table 2). For example, the antihistamine cetirizine incorporates a piperazine ring substituted with a chlorophenyl group, though lacking the oxo modification. The oxo group in the target compound may mimic carbonyl functionalities in protease inhibitors, enabling interactions with catalytic serine or cysteine residues.

Table 2: Structural Comparison with Piperazine-Based Pharmaceuticals

Drug Name Structure Features Therapeutic Use
Cetirizine Piperazine, chlorophenyl, carboxylic acid Antihistamine
Trifluoperazine Piperazine, phenothiazine Antipsychotic
Sildenafil Piperazine, sulfonyl group, pyrazole Erectile dysfunction
Target Compound Piperazine-3-one, dichlorophenyl, acetamide Investigational (antimicrobial)

The dichlorophenylacetamide moiety parallels structures in agrochemicals such as propanil, a herbicide, underscoring the scaffold’s versatility across applications. However, the addition of the 3-oxopiperazine ring distinguishes the compound by introducing hydrogen-bond acceptors and donors critical for binding to eukaryotic enzymes or microbial targets.

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C12H13Cl2N3O2/c13-8-2-1-7(5-9(8)14)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18)

InChI Key

JPTBGIHCKDTFGU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of N-(3,4-Dichlorophenyl)acetamide

The initial step involves acylating 3,4-dichloroaniline with chloroacetyl chloride:
$$
\text{3,4-Dichloroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(3,4-Dichlorophenyl)chloroacetamide}
$$
Conditions :

  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Base: Triethylamine (2.2 equiv) to neutralize HCl byproduct
  • Yield: 82–89% after recrystallization from ethanol

Synthesis of 3-Oxopiperazin-2-yl Acetate

The 3-oxopiperazine moiety is constructed via a palladium-catalyzed cascade reaction:

  • Cyclization : 2-Iodonaphthalene reacts with benzylamine in acetonitrile under reflux with Pd(PPh₃)₄ and AgNO₃.
  • Oxidation : The resulting piperazinone is treated with KMnO₄ in acidic media to introduce the 3-oxo group.

Optimized Parameters (Table 1):

Parameter Optimal Value Effect on Yield
Catalyst Loading 5 mol% Pd Maximizes turnover (74%)
AgNO₃ Equiv 0.5 Reduces side reactions
Reaction Time 16 h Completes cyclization
Temperature 80°C Balances kinetics/stability

Data adapted from Thieme Connect and PMC.

Coupling of Intermediates

The final step involves nucleophilic displacement between N-(3,4-dichlorophenyl)chloroacetamide and 3-oxopiperazine:
$$
\text{N-(3,4-Dichlorophenyl)chloroacetamide} + \text{3-Oxopiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Key Considerations :

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity of piperazine nitrogen.
  • Base : Anhydrous K₂CO₃ (3.0 equiv) maintains pH >10 to prevent N-oxide formation.
  • Yield : 68–75% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines acylation and cyclization in a single reactor:

  • Simultaneous Reactions : Chloroacetyl chloride reacts with 3,4-dichloroaniline and pre-formed 3-oxopiperazine under microwave irradiation.
  • Advantages :
    • 40% reduction in reaction time (4.5 h vs. 12 h)
    • Improved atom economy (E-factor: 2.1 vs. 5.6 for stepwise synthesis)

Enzymatic Aminolysis

Emerging biocatalytic methods employ lipases (e.g., CAL-B) to couple dichlorophenyl acetic acid with 3-oxopiperazine:

  • Conditions : Phosphate buffer (pH 7.4), 35°C, 24 h
  • Yield : 58% with >99% enantiomeric excess
  • Limitation : Scalability challenges due to enzyme cost

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance reproducibility:

  • Reactor Design : Two sequential microreactors (acylator + cyclizer)
  • Parameters :
    • Flow rate: 10 mL/min
    • Pressure: 2.5 bar
    • Temperature gradient: 25°C → 80°C
  • Output : 12 kg/day with 94% purity (HPLC)

Quality Control Measures

  • In-Process Analytics :
    • FTIR monitoring of amide I band (1640–1680 cm⁻¹)
    • HPLC-DAD (λ = 254 nm) to track intermediate conversion
  • Specifications :
    • Residual solvents: <500 ppm (ICH Q3C)
    • Heavy metals: <10 ppm (USP <231>)

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :
    • Stationary phase: Silica gel 60 (230–400 mesh)
    • Eluent gradient: Hexane → ethyl acetate (polarity index 0.0 → 4.4)
  • Prep-HPLC :
    • Column: C18 reverse-phase (250 × 21.2 mm)
    • Mobile phase: Acetonitrile/water (55:45) + 0.1% TFA

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.85 (d, J = 8.8 Hz, 1H, ArH)
    • δ 4.21 (s, 2H, CH₂CO)
    • δ 3.72–3.68 (m, 4H, piperazine H)
  • HRMS : m/z [M+H]⁺ calc. 302.1523, found 302.1521

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Stepwise Synthesis 68–75 98.5 High 1.0
One-Pot Tandem 72–78 97.2 Moderate 0.8
Continuous Flow 85–89 99.1 Very High 1.2
Enzymatic Aminolysis 55–60 99.9 Low 3.5

Data synthesized from EvitaChem, Thieme Connect, and PMC.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Dichlorophenyl degradation at >90°C generates 3,4-dichlorophenol (toxicity concern).
  • Solution :
    • Strict temperature control (±2°C)
    • Add antioxidants (0.1% BHT) to reaction mixture

Catalyst Deactivation

  • Observed in : Pd-catalyzed cyclization steps.
  • Mitigation :
    • Use ligand-stabilized Pd nanoparticles (PdNPs@PPh₃)
    • Introduce CO atmosphere to prevent Pd aggregation

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the piperazine ring and acetamide nitrogen. Key observations include:

  • Piperazine Ring Oxidation :
    Reacts with potassium permanganate (KMnO₄) under acidic conditions to form a diketopiperazine derivative via C-N bond cleavage.

    Reaction conditions: 0.1 M H₂SO₄, 60°C, 6 hrs → 72% yield of oxidized product.

  • Amide Nitrogen Oxidation :
    Treatment with m-chloroperbenzoic acid (mCPBA) generates an N-oxide intermediate, confirmed by mass spectrometry (m/z +16).

Oxidizing AgentTarget SiteProductYield (%)
KMnO₄/H⁺PiperazineDiketopiperazine72
mCPBAAcetamide NN-Oxide58

Reduction Reactions

Selective reduction pathways have been documented:

  • Ketone Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the 3-oxopiperazine group to 3-hydroxypiperazine.

    Key data: Et₂O solvent, 0°C → 89% conversion (GC-MS).

  • Aromatic Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) under 50 psi reduces dichlorophenyl to cyclohexyl, though this pathway shows <5% efficiency due to steric hindrance.

Electrophilic Substitution

The dichlorophenyl group directs electrophiles to the meta position:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 of the aromatic ring.

    Regioselectivity: 93% meta-substitution (¹H NMR analysis).

  • Sulfonation :
    Fuming H₂SO₄ produces a sulfonic acid derivative, though this reaction requires rigorous temperature control (≤10°C) to prevent decomposition.

Nucleophilic Acyl Substitution

The acetamide group participates in substitution reactions:

  • Amide Hydrolysis :
    Concentrated HCl (6M) at reflux yields 3,4-dichloroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.

    Kinetics: t₁/₂ = 2.3 hrs at 110°C.

  • Thioamide Formation :
    Reacts with Lawesson's reagent (2.5 eq) in toluene to form the corresponding thioacetamide (³¹P NMR: δ 40.2 ppm).

Ring-Opening and Rearrangements

The 3-oxopiperazine moiety undergoes structural modifications:

  • Acid-Catalyzed Rearrangement :
    In HCl/EtOH, the piperazine ring opens to form a linear diamino ketone intermediate, which recyclizes under basic conditions.

  • Base-Induced Elimination :
    DBU (1,8-diazabicycloundec-7-ene) promotes β-elimination, generating a conjugated enamine system (UV-Vis λₘₐₓ = 320 nm).

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from structural analogs:

Compound ModificationOxidation Rate (vs Parent)Reduction Efficiency
N-(2-chlorophenyl) analog1.8× fasterComparable
Morpholine vs piperazine0.5× slower2.1× higher
4-methylpiperazin-1-yl groupNo diketopiperazine formationN/A

Data adapted from controlled comparative studies .

Mechanistic Insights

  • Piperazine Ring Flexibility : The strained 3-oxopiperazine conformation increases susceptibility to nucleophilic attack at C2.

  • Electron-Withdrawing Effects : The dichlorophenyl group deactivates the aromatic ring, limiting electrophilic substitution to strongly activating conditions.

This comprehensive analysis demonstrates the compound’s versatile reactivity profile, informed by systematic experimental investigations .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Acetamide Substituent

The acetamide nitrogen in the target compound is substituted with a 3-oxopiperazine ring. Structural analogs differ in this substituent, leading to distinct physicochemical and pharmacological profiles:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent on Acetamide Nitrogen Key Structural Features Reference
N-(3,4-Dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide (Target) 3-Oxopiperazine Flexible piperazine ring with ketone group -
N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole linked to quinoxaline Rigid triazole-quinoxaline hybrid
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole Planar thiazole ring with sulfur atom
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole with trifluoromethoxy group Electron-withdrawing CF3O group
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide Sulfanyl-linked triazole-pyridine Sulfur bridge and pyridine coordination site

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Binding Affinities of Selected Analogs
Compound Name MOR (nM) KOR (nM) Ratio MOR/KOR Notes Reference
U-50488H (Opioid analog) 2.2 195 430 KOR-selective agonist
U-51574 (Opioid analog) 220 3.1 - MOR/KOR dual activity
N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - - - Structural similarity to penicillin lateral chain
  • Key Insight : The substitution pattern on the acetamide nitrogen critically determines receptor selectivity. For example, U-50488H’s KOR selectivity arises from its pyrrolidinyl-cyclohexyl group, whereas the target compound’s 3-oxopiperazine may favor alternative targets (e.g., serotonin or dopamine receptors).

Physicochemical and Crystallographic Properties

  • Conformational Flexibility : The 3-oxopiperazine in the target compound allows for greater rotational freedom compared to rigid heterocycles like thiazole (dihedral angle: 61.8° in ).
  • Crystallography : Analogs with planar substituents (e.g., thiazole) exhibit stacked molecular packing via hydrogen bonds (R22(8) motif in ), whereas bulkier groups may disrupt crystallization.

Drug-Likeness and ADME Parameters

  • Molecular Weight : The target compound (MW ~354–427) aligns with Lipinski’s rule (<500), similar to analogs in .

Biological Activity

N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₃Cl₂N₃O₂, with a molecular weight of 302.15 g/mol. The compound features a dichlorophenyl group and a piperazine derivative, which are crucial for its biological interactions.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Compounds with similar structures often interact significantly with biological targets such as enzymes and receptors involved in metabolic pathways. These interactions can modulate cellular processes and influence disease mechanisms.

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. Similar compounds have been shown to inhibit tumor growth by interfering with cell signaling pathways and inducing apoptosis in cancer cells. The specific mechanisms through which this compound exerts its effects require further investigation but are believed to involve the modulation of key regulatory proteins in cancer biology.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. It may interact with specific enzymes or receptors, influencing pathways related to:

  • Cell Signaling : Modulating pathways that control cell growth and differentiation.
  • Metabolism : Affecting metabolic processes that are often dysregulated in diseases such as cancer.

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Resistance : A study focused on the development of drugs targeting drug-resistant infections highlighted how structural modifications can enhance efficacy against resistant strains .
  • Oncology Applications : Research conducted by Opna Bio emphasized the importance of small molecule drug programs targeting cancer hallmarks. This approach aligns with the potential applications of this compound in oncology .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
N-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideContains a chlorophenyl groupDifferent piperazine substituent
N-(phenyl)-2-(3-morpholinopropanoyl)acetamideMorpholine instead of piperazineDistinct ring structure
N,N-diethyl-2-(3-pyridinyl)acetamidePyridine ring presentVariation in heterocyclic structure

The specific combination of substituents on both the aromatic ring and the piperazine moiety in this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Purification often involves precipitation in ice-cold aqueous HCl, followed by extraction and drying . Optimizing stoichiometry (e.g., 1:1 molar ratio of 3,4-dichlorophenylacetic acid and amine derivatives) and reaction time (~3 hours at 273 K) improves yields. Confirmation of purity requires melting point analysis and thin-layer chromatography (TLC) with recorded Rf values .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural elucidation combines 1H-NMR spectroscopy (to confirm proton environments, e.g., aromatic protons at δ 7.2–7.8 ppm and amide NH signals at δ 8.0–10.0 ppm) and X-ray crystallography . For crystallography, single crystals are grown via slow evaporation in methylene chloride. SHELXL/SHELXS software refines unit cell parameters and hydrogen-bonding networks (e.g., R22(10) dimer formation via N–H⋯O interactions) .

Advanced Research Questions

Q. How do conformational variations in the solid state impact the compound's intermolecular interactions?

  • Methodological Answer : Crystal packing analysis reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and piperazine rings ranging from 54.8° to 77.5°. These differences arise from steric hindrance and hydrogen-bonding patterns. Use Mercury software to visualize packing diagrams and quantify interactions (e.g., C–H⋯Cl, π–π stacking). Such variations may influence solubility and crystallinity, critical for formulation studies .

Q. What strategies resolve contradictions in bioactivity data between analogs with dichlorophenyl substituents?

  • Methodological Answer : Compare structure-activity relationships (SAR) of analogs (e.g., 3,4-dichloro vs. 2,4-dichloro substitution). For example, N-(2,5-dichlorophenyl)-2-(benzoxazol-2-yl)acetamide shows enhanced antimicrobial activity due to electronegative substituent positioning. Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) and validate via in vitro assays (MIC values). Discrepancies may arise from differences in logP (hydrophobicity) or steric effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME) to calculate logP (~3.46), topological polar surface area (TPSA ~69.5 Ų), and blood-brain barrier permeability. Validate with experimental High TPSA suggests limited passive diffusion, necessitating prodrug strategies. Density Functional Theory (DFT) optimizes the molecule’s geometry to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with reactivity and metabolic stability .

Experimental Design & Data Analysis

Q. What experimental protocols are recommended for analyzing hydrogen-bonding networks in this compound?

  • Methodological Answer :

Crystallization : Grow single crystals via slow evaporation in chlorinated solvents (e.g., CH2Cl2).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement. Hydrogen bonds (e.g., N–H⋯O) are identified using Olex2 or PLATON, with bond distances (2.8–3.2 Å) and angles (150–170°) .

Q. How are spectroscopic and crystallographic data reconciled when structural anomalies arise?

  • Methodological Answer : Cross-validate NMR chemical shifts with computed spectra (e.g., ACD/Labs or Gaussian 16). For discrepancies in crystallographic occupancy, perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. If multiple conformers exist (e.g., ), use POWDER diffraction to confirm phase purity and rule out polymorphism .

Pharmacological Evaluation

Q. What in vitro assays are suitable for evaluating this compound’s anticonvulsant or antimicrobial potential?

  • Methodological Answer :

  • Anticonvulsant : Use a maximal electroshock (MES) model in rodents or GABA receptor binding assays.
  • Antimicrobial : Perform broth microdilution (CLSI guidelines) against Pseudomonas aeruginosa or Staphylococcus aureus.
  • Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293). SAR studies suggest dichlorophenyl groups enhance membrane penetration but may increase off-target effects .

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